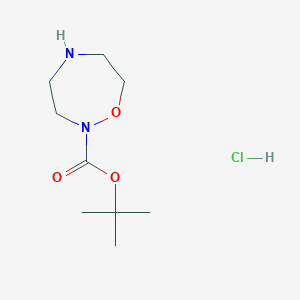

Boc(2)-Oxadiazepane*HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc(2)-Oxadiazepane*HCl, also known as Boc-oxazepam, is a synthetic compound that is used in scientific research as a tool for understanding biological processes and for developing new drugs and treatments. It is an analogue of the benzodiazepine drug oxazepam, with an added Boc group that makes it more water-soluble and increases its stability in organic solvents. Boc-oxazepam has been studied for its potential applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

- The tert-butoxycarbonyl (Boc) group is widely used for amine protection in synthetic chemistry. Boc(2)-Oxadiazepane*HCl serves as an efficient reagent for N-Boc protection of structurally diverse amines under ultrasound irradiation. Key advantages include mild conditions, excellent isolated yields, and absence of auxiliary substances .

- Boc-protected amines are crucial intermediates in drug synthesis. Researchers utilize Boc(2)-Oxadiazepane*HCl to introduce the Boc group during drug development. Its stability and resistance to catalytic hydrogenolysis make it valuable for protecting amine functionalities .

- Additionally, Boc-protected amines play a role in identifying novel drug targets and understanding drug metabolism and toxicity .

- Boc(2)-Oxadiazepane*HCl aligns with green chemistry principles. Ionic liquids and water serve as eco-friendly solvents for N-Boc protection reactions. Researchers explore sustainable methods to minimize environmental impact .

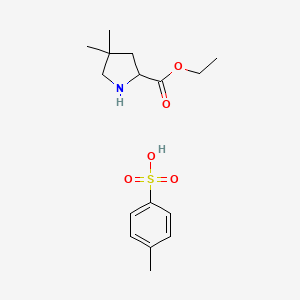

- Researchers have developed sustainable methods for N-Boc deprotection. For instance, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) efficiently deprotects a wide range of N-Boc derivatives, yielding excellent results .

- Eco-friendly routes without catalysts or solvents have also been explored for quantitative Boc protection .

- On a different note, the term “BOC” is also associated with British Overseas Citizen status. His Majesty’s Passport Office deals with passport applications for BOC citizens, ensuring proper documentation and identity confirmation .

- In an entirely different domain, BOC (British Oxygen Company) provides gas monitors and emergency response equipment. These devices continuously monitor areas where gases are used, ensuring safety and compliance .

N-Boc Protection of Amines

Drug Development and Pharmacology

Green Chemistry and Sustainable Approaches

Deprotection of N-Boc Derivatives

Passport Applications and Citizenship

Gas Monitoring and Safety

Wirkmechanismus

Target of Action

It’s important to note that this compound is a derivative of the tert-butoxycarbonyl (boc) group . The Boc group is commonly used in organic synthesis as a protective group for amines .

Mode of Action

The Boc group in Boc(2)-Oxadiazepane*HCl reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . The Boc group can later be removed from the amine using moderately strong acids .

Biochemical Pathways

The boc group plays a crucial role in the synthesis of peptides and proteins, where it protects the amine groups during the synthesis process .

Pharmacokinetics

The boc group is known to be stable towards most nucleophiles and bases , which might influence the bioavailability of the compound.

Result of Action

The result of Boc(2)-Oxadiazepane*HCl’s action is the formation of Boc-protected amines, which are unreactive to most bases and nucleophiles . This allows for certain subsequent transformations to occur that would be incompatible with the amine functional group .

Action Environment

The action of Boc(2)-OxadiazepaneHCl can be influenced by various environmental factors. For instance, the Boc group can be removed from the amine using moderately strong acids . Therefore, the pH of the environment could potentially influence the stability and efficacy of the compound

Eigenschaften

IUPAC Name |

tert-butyl 1,2,5-oxadiazepane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11;/h10H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOLVDDKIHEITA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCO1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)

![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)

![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)

![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B6304803.png)

![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6304810.png)